molecular formula C9H16N4O2 B8666651 5,6-diamino-1-pentyl-2,4(1H,3H)-pyrimidinedione

5,6-diamino-1-pentyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B8666651
M. Wt: 212.25 g/mol
InChI Key: OVVBFVIULMDOEE-UHFFFAOYSA-N
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Patent
US07863285B2

Procedure details

To a mixture of 6-amino-5-nitroso-1-pentylpyrimidine-2,4(1H,3H)-dione (1.9 g, 8.3 mmol) and a solution of ammonia in water (20 M, 20 mL) at 70° C. was added sodium dithionite (3.1 g, 18 mmol) slowly. After stirring for 20 minutes, the reaction mixture was concentrated to a volume of about 10 mL and cooled in an ice bath. The greenish solid was collected by filtration and dried on high vacuum for 4 h to provide the desire product (1.5 g, 85% yield). LCMS calculated for C9H17N4O2 (M+H): 213.1. found: 213.2.
Name
6-amino-5-nitroso-1-pentylpyrimidine-2,4(1H,3H)-dione
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:6](=[O:13])[NH:5][C:4](=[O:14])[C:3]=1[N:15]=O.N.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:15][C:3]1[C:4](=[O:14])[NH:5][C:6](=[O:13])[N:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:2]=1[NH2:1] |f:2.3.4|

Inputs

Step One
Name
6-amino-5-nitroso-1-pentylpyrimidine-2,4(1H,3H)-dione
Quantity
1.9 g
Type
reactant
Smiles
NC1=C(C(NC(N1CCCCC)=O)=O)N=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
3.1 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to a volume of about 10 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The greenish solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried on high vacuum for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(NC(N(C1N)CCCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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